

The Thiazolylimidazolidinone XEN723: A Potent Inhibitor of Stearyl-CoA Desaturase 1 (SCD1)

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Compound of Interest

Compound Name: **XEN723**

Cat. No.: **B3181703**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **XEN723**, a novel and potent small-molecule inhibitor of Stearyl-CoA Desaturase 1 (SCD1). **XEN723** belongs to the thiazolylimidazolidinone class of compounds and has demonstrated significant potential in preclinical studies for the treatment of metabolic diseases. This document details its chemical structure, mechanism of action, relevant signaling pathways, quantitative data, and representative experimental protocols.

Chemical Structure and Properties of XEN723

XEN723 is chemically defined as 2-[3-[(4-fluorophenyl)methyl]-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide. Its fundamental properties are summarized below.

Property	Value
IUPAC Name	2-[3-[(4-fluorophenyl)methyl]-2-oxo-1-imidazolidinyl]-4-methyl-N-(3-pyridinylmethyl)-5-thiazolecarboxamide
CAS Number	1072803-08-7
Molecular Formula	C ₂₁ H ₂₀ FN ₅ O ₂ S
Molecular Weight	425.48 g/mol
SMILES String	S1C(C(NCC2=CC=CN=C2)=O)=C(C)N=C1N1C (=O)N(CC2=CC=C(F)C=C2)CC1

Mechanism of Action and Biological Activity

XEN723 is a highly potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in fatty acid metabolism.^{[1][2]} SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFA), primarily oleate and palmitoleate, from saturated fatty acids (SFAs) such as stearate and palmitate. By inhibiting SCD1, **XEN723** disrupts this crucial metabolic process, leading to a cascade of downstream cellular effects.

The inhibition of SCD1 by **XEN723** results in an accumulation of SFAs and a depletion of MUFA. This shift in the SFA/MUFA ratio has profound implications for cellular function, including:

- Inhibition of Lipogenesis: An increase in intracellular SFAs can lead to feedback inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in de novo lipogenesis.
- Activation of AMPK: The alteration in cellular energy homeostasis due to reduced MUFA synthesis can activate AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.
- Induction of Apoptosis: In cancer cells, which often exhibit upregulated SCD1 activity, the accumulation of SFAs and depletion of MUFA can induce endoplasmic reticulum (ER) stress and ultimately lead to programmed cell death (apoptosis).

- Modulation of Signaling Pathways: SCD1 activity has been linked to various signaling pathways, including the Wnt/β-catenin pathway. Inhibition of SCD1 can therefore influence these pathways, impacting cell proliferation and differentiation.

The biological activity of **XEN723** has been quantified in various cell-based assays, demonstrating its high potency.

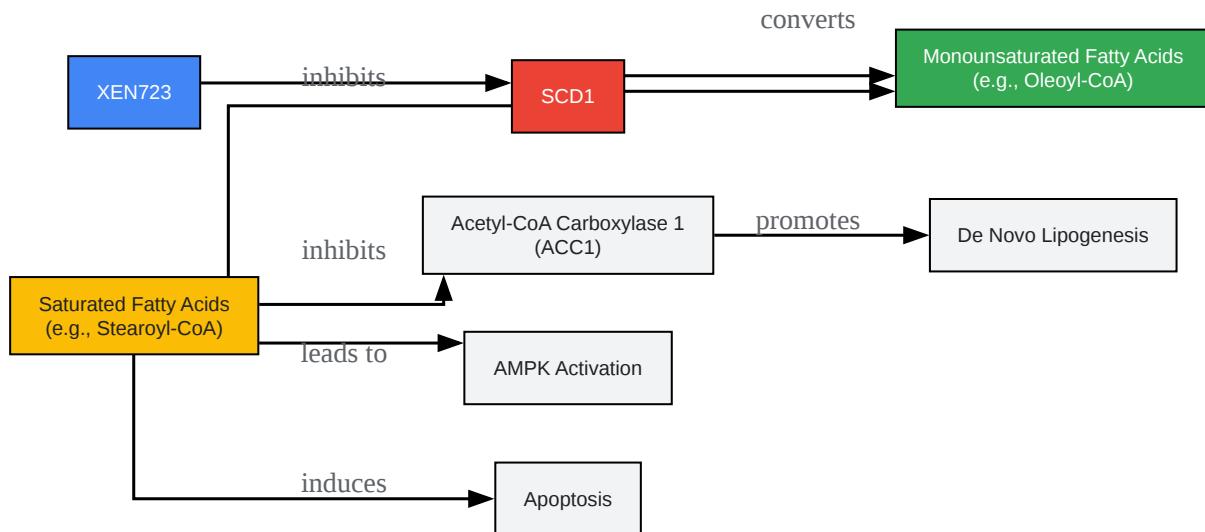
Quantitative Data

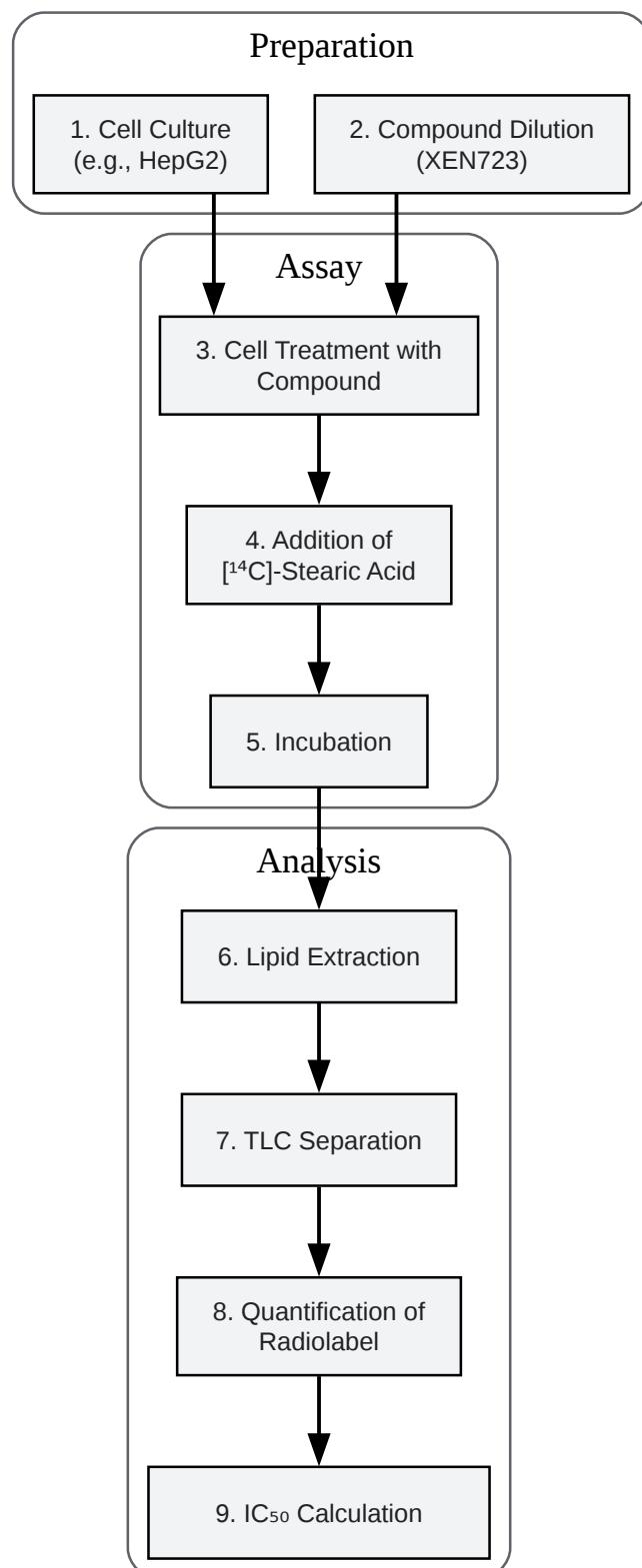
The inhibitory potency of **XEN723** against SCD1 has been determined in different cell lines, with the half-maximal inhibitory concentration (IC₅₀) values summarized in the table below.

Cell Line / Species	IC ₅₀ (nM)	Reference
Mouse (in vitro)	45	[1] [2]
HepG2 (human liver cancer cell line)	524	[1] [2]

Signaling Pathway of SCD1 Inhibition

The inhibition of SCD1 by **XEN723** triggers a series of downstream events that impact cellular metabolism and survival. The following diagram illustrates the key steps in this signaling cascade.



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